Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate
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Overview
Description
Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate is a chemical compound with the molecular formula C10H9N2NaO5S . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole structure and the subsequent sulfonation to introduce the sulfonate group . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate green chemistry principles, such as the use of metal-free and solvent-free reactions, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the compound into pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions, such as room temperature to reflux temperatures, in solvents like ethanol, acetic acid, or water .
Major Products
The major products formed from these reactions include pyrazolone, pyrazoline, and various substituted pyrazole derivatives .
Scientific Research Applications
Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate involves its interaction with molecular targets and pathways in biological systems. The compound is known to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis by modulating the expression of specific proteins . These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate include:
- 5-(4-Chlorophenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 5-(4-Methylphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 3,5-Bis(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its sulfonate group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility in water and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
478250-25-8 |
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Molecular Formula |
C10H9N2NaO5S |
Molecular Weight |
292.25 g/mol |
IUPAC Name |
sodium;4-hydroxy-3-methyl-5-oxo-1-phenylpyrazole-4-sulfonate |
InChI |
InChI=1S/C10H10N2O5S.Na/c1-7-10(14,18(15,16)17)9(13)12(11-7)8-5-3-2-4-6-8;/h2-6,14H,1H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
SVZVWUYRWZGZRA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1(O)S(=O)(=O)[O-])C2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
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